3-Hydroxymugineic acid
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Overview
Description
3-Hydroxymugineic acid belongs to the class of organic compounds known as alpha amino acids and derivatives . It is a mugineic acid derivative consisting of mugineic acid having a hydroxy group at the 3-position .
Synthesis Analysis
The biosynthetic pathways of this compound are as follows: L-methionine–>2’ -deoxymugineic acid–>mugineic acid–>3-epihydroxymugineic acid in barley and–>hydroxymugineic acid in rye . The hydroxylated forms of phytosiderophores like this compound (HMA) and 3-epihydroxymugineic acid (epi-HMA) have been found more efficient in chelation and subsequent uptake of trace minerals .Molecular Structure Analysis
The molecular formula of this compound is C12H20N2O9 . The average molecular weight is 336.29528 and the mono-isotopic molecular weight is 336.11688 .Chemical Reactions Analysis
Under adverse conditions of Fe deficiency, graminaceous plants secrete Fe chelators called mugineic acid family phytosiderophores (MAs) from their roots . MAs are highly effective in solubilisation and mobilization of Fe in calcareous soil .Scientific Research Applications
Biosynthetic Pathways
3-Hydroxymugineic acid (HMA) is involved in critical biosynthetic pathways in gramineous plants. Research by Ma and Nomoto (1994) demonstrates that 2′-deoxymugineic acid acts as a precursor for mugineic acid and 3-epihydroxymugineic acid, both of which are key components in plant nutrient uptake (Ma & Nomoto, 1994). This pathway is essential for understanding how plants absorb and utilize essential minerals like iron.
Role in Iron Acquisition
HMA plays a significant role in iron acquisition in plants, particularly under iron-deficient conditions. Nakanishi et al. (2000) found that genes Ids3 and Ids2 are involved in the biosynthesis of the mugineic acid family phytosiderophores, including HMA. These compounds are crucial for iron uptake in barley and rye (Nakanishi et al., 2000).
Synthetic Pathways
Efforts have also been made to synthesize HMA and related compounds. Matsuura, Hamada, and Shioiri (1994) achieved the first total syntheses of unique phytosiderophores, including 3-epi-hydroxymugineic acid and HMA, indicating potential for laboratory production and further study of these compounds (Matsuura, Hamada, & Shioiri, 1994).
Aluminum Binding Properties
Research by Yoshimura et al. (2011) explores HMA's ability to bind aluminum, contrasting it with other phytosiderophores. They found that HMA can bind Al(III), which is significant for understanding plant mineral nutrition and soil chemistry (Yoshimura et al., 2011).
Chromosomal Gene Localization
Ma et al. (1999) identified the chromosomal locations of genes controlling hydroxylations of phytosiderophores, including HMA. This research contributes to our understanding of the genetic basis of HMA production in plants (Ma et al., 1999).
Mechanism of Action
Properties
CAS No. |
74235-23-7 |
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Molecular Formula |
C12H20N2O9 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
(2S,3R)-1-[(2S,3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]-2-hydroxypropyl]-3-hydroxyazetidine-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O9/c15-5(10(18)19)1-2-13-8(11(20)21)6(16)3-14-4-7(17)9(14)12(22)23/h5-9,13,15-17H,1-4H2,(H,18,19)(H,20,21)(H,22,23)/t5-,6-,7+,8-,9-/m0/s1 |
InChI Key |
QPIOQLJXMZWNFJ-PQFOHKHZSA-N |
Isomeric SMILES |
C1[C@H]([C@H](N1C[C@@H]([C@@H](C(=O)O)NCC[C@@H](C(=O)O)O)O)C(=O)O)O |
SMILES |
C1C(C(N1CC(C(C(=O)O)NCCC(C(=O)O)O)O)C(=O)O)O |
Canonical SMILES |
C1C(C(N1CC(C(C(=O)O)NCCC(C(=O)O)O)O)C(=O)O)O |
Synonyms |
3-HMA 3-hydroxymugineic acid epi-hydroxymugineic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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